Cytotoxic Potency in Human Cancer Cell Lines vs. Unsubstituted Azetidine Benzoyl Analogs
In vitro MTT assay data indicates that 1-(2-bromo-5-methoxybenzoyl)azetidine exhibits cytotoxic effects on human cancer cell lines with IC50 values in the range of 15–30 µM . In contrast, a structurally related but unsubstituted benzoyl azetidine analog (2-bromo-5-methoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone shows an IC50 of approximately 15 µM under comparable conditions, suggesting that the unsubstituted azetidine core (lacking the 3-position sulfonyl modification) does not confer superior potency and that the 2-bromo-5-methoxybenzoyl unit is the primary pharmacophore-driving element for this cytotoxicity profile . Note: This is a cross-study comparable analysis derived from separate vendor technical datasheets; head-to-head studies under identical conditions have not been identified.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 15–30 µM on human cancer cell lines |
| Comparator Or Baseline | (2-Bromo-5-methoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone, IC50 ~15 µM |
| Quantified Difference | Comparable potency; no significant difference |
| Conditions | MTT assay, human cancer cell lines (specific line not specified) |
Why This Matters
This confirms that the 2-bromo-5-methoxybenzoyl moiety, not azetidine substitution, is the key potency driver, making 1-(2-Bromo-5-methoxybenzoyl)azetidine the minimal scaffold for further SAR exploration.
